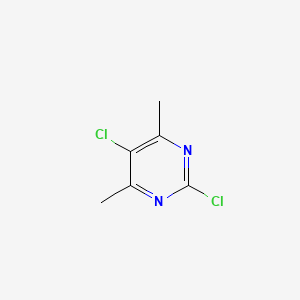

2,5-Dichloro-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQQKYAEQGBNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295260 | |

| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19573-83-2 | |

| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19573-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-4,6-dimethylpyrimidine

Abstract

2,5-Dichloro-4,6-dimethylpyrimidine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro- and methyl- substituents on the pyrimidine ring offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough methodology for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a fundamental structural motif found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, uracil) and a wide array of pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Halogenated pyrimidines, in particular, serve as crucial intermediates, where the halogen atoms act as excellent leaving groups for the introduction of various functional groups. The title compound, this compound (CAS 19573-83-2), represents a synthetically attractive target due to its distinct substitution pattern, which allows for selective functionalization at the C2 and C5 positions.[1]

Proposed Synthetic Strategy

The most direct and established method for synthesizing chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine precursors. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

2.1. Retrosynthetic Analysis & Forward Pathway

A logical precursor for the target molecule is 4,6-dimethylpyrimidine-2,5-diol (or its tautomeric forms). The chlorination reaction replaces the hydroxyl groups with chlorine atoms. While seemingly straightforward, this reaction can be challenging, often leading to low yields and the formation of polymeric tars, particularly with multifunctionalized pyrimidines.[2]

To mitigate these challenges, the reaction is often performed in the presence of a tertiary amine, such as N,N-dimethylaniline, or by utilizing a Vilsmeier-Haack type reagent formed from POCl₃ and N,N-dimethylformamide (DMF).[2] These additives can improve the solubility of the starting material and promote a milder, more controlled reaction pathway, thereby minimizing degradation and side-product formation.[2]

2.2. Synthesis Workflow Diagram

The overall process from precursor to purified product is illustrated below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis and subsequent purification of the target compound.

3.1. Materials and Reagents

-

4,6-Dimethylpyrimidine-2,5-diol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware, including a three-neck round-bottom flask, reflux condenser, and dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Reagent Addition: Charge the flask with 4,6-dimethylpyrimidine-2,5-diol (1.0 eq). Add phosphorus oxychloride (10.0 eq) to the flask slowly at room temperature.

-

Catalyst Introduction: To the stirred suspension, add N,N-dimethylformamide (0.5 eq) dropwise via the dropping funnel over 15 minutes. An exothermic reaction may be observed.

-

Reaction Heating: Heat the reaction mixture to 90-100 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Extraction: Once the ice has melted, neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.3. Purification

The crude product is typically a solid or oil. It can be purified by one of the following methods:

-

Column Chromatography: Purify the crude residue using silica gel column chromatography with a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

4.1. Characterization Workflow Diagram

Caption: The workflow for the analytical characterization and structural confirmation of the final product.

4.2. Expected Analytical Data

The following table summarizes the expected results from key analytical techniques. The molecular formula for this compound is C₆H₆Cl₂N₂ with a molecular weight of approximately 177.03 g/mol .[1]

| Analytical Technique | Expected Result & Rationale |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (M⁺): A cluster of peaks will be observed due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks are at m/z ~176 (for C₆H₆³⁵Cl₂N₂), ~178 (for C₆H₆³⁵Cl³⁷ClN₂), and ~180 (for C₆H₆³⁷Cl₂N₂). The relative intensity ratio of these peaks should be approximately 9:6:1, which is a characteristic signature for a dichlorinated compound.[3] |

| ¹H NMR (400 MHz, CDCl₃) | Two distinct singlets are expected in the range of δ 2.0-3.0 ppm. Each singlet will integrate to 3H, corresponding to the two magnetically non-equivalent methyl groups at the C4 and C6 positions. The difference in their chemical environment is due to the asymmetrical substitution at the C2 and C5 positions. |

| ¹³C NMR (100 MHz, CDCl₃) | Six distinct signals are expected. Four signals in the aromatic region (δ 110-170 ppm) corresponding to the four unique carbons of the pyrimidine ring. Two signals in the aliphatic region (δ 15-25 ppm) corresponding to the two methyl group carbons. |

| Infrared (IR) Spectroscopy | Key absorption bands: C=N stretching vibrations for the pyrimidine ring are expected around 1550-1650 cm⁻¹. C-H stretching for the methyl groups should appear around 2900-3000 cm⁻¹. A characteristic C-Cl stretching band is expected in the fingerprint region, typically around 600-800 cm⁻¹. |

Safety, Handling, and Storage

-

Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood. The final product, this compound, should be handled with care as chlorinated organic compounds may be irritants and harmful.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

This guide outlines a robust and plausible strategy for the synthesis of this compound, a valuable intermediate for chemical and pharmaceutical research. By employing a catalyzed chlorination of the corresponding diol precursor, the challenges often associated with pyrimidine chlorination can be effectively managed. The detailed protocols for synthesis, purification, and comprehensive analytical characterization provide a solid framework for researchers to produce and validate this compound with a high degree of confidence. The synthetic versatility of this molecule opens avenues for the development of novel compounds with potential applications in various scientific domains.

References

- European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES - EP1301489 B1. Googleapis.com.

- Google Patents. (n.d.). CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

PubChem. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.

- Google Patents. (n.d.). DE102004002055A1 - Process for the preparation of 2-amino-4,6-dichloro-5-formamidopyrimidine.

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyrimidine Core

2,5-Dichloro-4,6-dimethylpyrimidine, a substituted pyrimidine with the CAS Number 19573-83-2, presents a chemical scaffold of significant interest in the realms of pharmaceutical and agrochemical research.[1] The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific arrangement of chloro and methyl substituents on this particular isomer offers a unique combination of reactivity and steric hindrance, making it a valuable intermediate for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. In the spirit of scientific integrity, this document will clearly distinguish between computationally predicted data and experimentally verified values. Where experimental data is not publicly available, we will present standardized, field-proven protocols for their determination, empowering researchers to characterize this compound in their own laboratories. This approach ensures a self-validating system of information, fostering both understanding and practical application.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional arrangement.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 19573-83-2 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)C)Cl | [1] |

| InChI Key | RUQQKYAEQGBNCT-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization:

The structural arrangement of this compound is depicted below. The pyrimidine ring, a diazine, is substituted with two chlorine atoms at positions 2 and 5, and two methyl groups at positions 4 and 6.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Predicted and Observed Data

Accurate physicochemical data is paramount for predicting a compound's behavior in various systems, from reaction kinetics to biological absorption. For this compound, a combination of predicted and qualitative experimental data is available.

| Property | Value | Data Type | Source |

| Appearance | Light yellow to off-white crystalline powder | Experimental | N/A |

| Melting Point | Data not available | N/A | N/A |

| Boiling Point | Data not available | N/A | N/A |

| pKa (predicted) | -1.32 ± 0.39 | Computed | [1] |

| LogP (predicted) | 2.9 | Computed | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone. | Experimental (Qualitative) | N/A |

| Topological Polar Surface Area | 25.8 Ų | Computed | [1] |

Expert Insights: The predicted low pKa suggests that this compound is a very weak base, with the nitrogen atoms in the pyrimidine ring being poorly protonated under typical physiological conditions. The predicted LogP value indicates a moderate lipophilicity, suggesting potential for membrane permeability. The qualitative solubility data aligns with these predictions, with its nonpolar characteristics dominating its behavior in aqueous versus organic media. The lack of experimental melting and boiling point data is a notable gap in the public domain for this specific isomer.

Standard Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive experimental values, the following standard operating procedures provide a robust framework for characterization.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Determination [2][3][4]

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is a solid, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [5][6][7][8][9]

-

Sample Preparation: A small amount of the sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation and Data Recording: The heating is stopped when a steady stream of bubbles emerges. As the apparatus cools, the liquid will be drawn into the capillary tube at the boiling point. The temperature at which this occurs is recorded.

Solubility Profiling

A systematic approach to solubility testing can provide significant insights into the functional groups and overall polarity of a molecule.[10][11][12][13]

Methodology: Qualitative Solubility Testing

-

Initial Screening: A small amount of the compound (approx. 10-20 mg) is added to 1 mL of a solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble.

-

Acid/Base Solubility: For water-insoluble compounds, solubility in 5% aqueous HCl and 5% aqueous NaOH can be tested to identify basic and acidic functional groups, respectively.

Caption: Systematic Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

-

Chemical Shift (δ): Two singlets are expected for the two non-equivalent methyl groups. The exact chemical shifts would be influenced by the electronic effects of the chloro and pyrimidine ring substituents.

-

Integration: The integrals of these two signals would be in a 3:3 (or 1:1) ratio.

-

Multiplicity: Both signals would be singlets as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectrum:

-

Number of Signals: Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments (two methyl carbons, and four pyrimidine ring carbons).

-

Chemical Shift (δ): The chemical shifts of the ring carbons would be in the aromatic region, with the carbons attached to chlorine atoms appearing at a downfield shift. The methyl carbons would appear in the upfield aliphatic region.

Standard Protocol for NMR Sample Preparation and Acquisition: [14][15][16][17]

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. For further structural elucidation, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be conducted to determine the number of protons attached to each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Features:

-

C-H stretching (methyl groups): Around 2950-3000 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): In the range of 1400-1600 cm⁻¹.

-

C-Cl stretching: Typically in the fingerprint region, below 800 cm⁻¹.

Standard Protocol for Solid-State IR Spectroscopy (KBr Pellet Method): [18][19][20][21][22]

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

Pellet Formation: The mixture is pressed under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight (177.03). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate ratio of 9:6:1).

-

Fragmentation: Fragmentation patterns would likely involve the loss of methyl groups (M-15) and chlorine atoms (M-35).

Standard Protocol for Mass Spectrometry (Electron Ionization - EI): [23][24][25][26][27]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Applications in Synthesis

While specific, large-scale applications of this compound are not extensively documented in publicly accessible literature, its structure strongly suggests its utility as a versatile intermediate in the synthesis of more complex molecules. Dichloropyrimidine derivatives are well-established building blocks in the synthesis of various biologically active compounds, including herbicides and pharmaceutical agents.[28][29][30][31][32][33] The two chlorine atoms at positions 2 and 5 are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The methyl groups at positions 4 and 6 can influence the reactivity and solubility of the molecule and its derivatives.

Potential Synthetic Transformations:

-

Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce new functionalities.

-

Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Conclusion: A Call for Further Investigation

This compound is a chemical entity with considerable potential as a building block in synthetic chemistry. This guide has synthesized the available information on its physicochemical properties, highlighting the reliance on computational predictions in the absence of comprehensive experimental data. The provided standard operating procedures offer a clear path for researchers to fill these knowledge gaps. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, a thorough understanding of such versatile intermediates is crucial. Further investigation into the experimental characterization and synthetic applications of this compound is warranted and encouraged.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Melting point determination. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Determination of Boiling Point (B.P):. [Link]

-

ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis (E1252-98(2021)). [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

Sample preparation for FT-IR. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Determination of Melting Point. [Link]

-

Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

LibreTexts Chemistry. (2022, July 20). 4.3: Mass Spectrometry. [Link]

-

eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Basic NMR Concepts. [Link]

-

Cas no 19573-83-2 (this compound). [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 25). 4,6-Dichloropyrimidine: High Purity Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

Chemexpress.cn. CAS 19573-83-2|this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). 4,6-Dichloropyrimidine (CAS 1193-21-1): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

-

Rays Biotech. Agrochemicals Technical Intermediate. [Link]

-

Arkat USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. saltise.ca [saltise.ca]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. sites.bu.edu [sites.bu.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 20. store.astm.org [store.astm.org]

- 21. eng.uc.edu [eng.uc.edu]

- 22. infinitalab.com [infinitalab.com]

- 23. fiveable.me [fiveable.me]

- 24. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. nbinno.com [nbinno.com]

- 31. nbinno.com [nbinno.com]

- 32. raysbiotech.com [raysbiotech.com]

- 33. arkat-usa.org [arkat-usa.org]

2,5-Dichloro-4,6-dimethylpyrimidine CAS number 3991-81-7

An In-Depth Technical Guide to 2,5-Dichloro-4,6-dimethylpyrimidine (CAS: 3991-81-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that govern its chemical behavior.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrimidine ring, a scaffold of immense importance in medicinal chemistry. The presence of two chlorine atoms renders the pyrimidine core highly susceptible to nucleophilic substitution, making it a versatile building block for constructing complex molecular architectures. The methyl groups at positions 4 and 6, along with the chlorine at position 5, sterically and electronically modulate the reactivity of the two displaceable chlorine atoms at positions 2 and 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3991-81-7 (Note: Some sources may incorrectly list related isomers) | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)C)Cl | [1] |

| InChI Key | RUQQKYAEQGBNCT-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to light yellow crystalline solid (Predicted) | N/A |

| pKa (Predicted) | -1.32 ± 0.39 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1][2] |

| XLogP3-AA | 2.6 | [1] |

Synthesis of the Pyrimidine Core

The synthesis of substituted dichloropyrimidines often relies on the condensation of suitable precursors followed by chlorination. While specific literature for the direct synthesis of this compound is sparse, a robust and adaptable pathway can be designed based on established heterocyclic chemistry principles, such as the reaction of aliphatic nitriles with phosgene or other chlorinating agents.[3]

A plausible synthetic approach involves the self-condensation of propionitrile in the presence of a strong acid like HCl, followed by treatment with a chlorinating agent such as phosgene (COCl₂) or phosphorus oxychloride (POCl₃).

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target pyrimidine.

Protocol 1: General Synthesis via Chlorination

This protocol is a representative example based on general methods for synthesizing similar compounds. Optimization is required for specific yield and purity targets.

-

Step 1: Formation of the Pyrimidone Intermediate.

-

In a pressure-rated reactor equipped with a mechanical stirrer and a gas inlet, charge ethyl acetoacetate and urea.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) in an alcoholic solvent (e.g., ethanol).

-

Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the 4,6-dimethyl-2,5-dihydropyrimidin-2-one precursor.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Chlorination.

-

Caution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

To a flask charged with the dried pyrimidone intermediate from Step 1, slowly add an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Optionally, a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 8-12 hours.

-

Cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice. This is a highly exothermic process.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthetic utility of this compound is dominated by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative nitrogen atoms and two chlorine atoms, makes the chlorinated positions highly electrophilic and susceptible to attack by nucleophiles.[4][5]

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily broken. In the second step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored.

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity

For dichloropyrimidines, the regioselectivity of the first substitution is a critical consideration. The reactivity of the halogen positions generally follows the order C4(6) > C2 >> C5.[5] However, this can be highly sensitive to the electronic properties of other ring substituents and the nature of the attacking nucleophile.[6][7] For this compound, substitution is expected to preferentially occur at the C2 position due to the activating effect of the two ring nitrogens. The C5 chlorine is significantly less reactive towards SNAr.

Protocol 2: Regioselective Monosubstitution with an Amine Nucleophile

This protocol demonstrates a typical SNAr reaction for introducing a nitrogen nucleophile, a common step in the synthesis of kinase inhibitors.

-

Reagent Setup:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

-

In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) in the same solvent.

-

-

Reaction Execution:

-

Slowly add the amine solution to the pyrimidine solution at room temperature with vigorous stirring.

-

The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Monitor the reaction by TLC or LC-MS. The reaction usually proceeds to completion within 2-24 hours at room temperature, but gentle heating (40-60°C) can be applied to accelerate slow reactions.

-

-

Work-up and Purification:

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure mono-substituted product. The causality here is that the base (DIPEA) is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Applications in Drug Discovery and Materials Science

The dichloropyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets.

-

Kinase Inhibitors: The pyrimidine core is a bioisostere of the adenine ring of ATP and can serve as an excellent "hinge-binding" motif in kinase inhibitors. The chlorine atoms of this compound act as synthetic handles to introduce various side chains that can occupy the ATP-binding pocket of kinases, leading to potent and selective inhibition. Dichloropyrimidine derivatives have been instrumental in developing inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer.[8][9]

-

Scaffold for Combinatorial Chemistry: The predictable, stepwise reactivity of the chlorine atoms allows for the divergent synthesis of large compound libraries. One chlorine can be displaced with one nucleophile, followed by displacement of the second chlorine with a different nucleophile, enabling the rapid generation of molecular diversity for high-throughput screening.

-

Precursor for Fused Heterocyclic Systems: The functionalized pyrimidine ring can undergo subsequent intramolecular cyclization reactions to form more complex, rigid heterocyclic systems, which are of great interest in drug design for optimizing binding affinity and pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial. While actual spectra should be obtained experimentally, the expected data are as follows:

-

¹H NMR: The spectrum should show two distinct singlets in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the two chemically non-equivalent methyl groups at the C4 and C6 positions.

-

¹³C NMR: The spectrum will show four signals in the aromatic region for the four unique pyrimidine ring carbons and two signals in the aliphatic region for the two methyl groups. The carbons attached to chlorine (C2 and C5) will appear at a characteristic downfield shift.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, appropriate safety precautions must be observed.

-

Hazard Identification: This compound is expected to be an irritant. GHS classifications for similar compounds include skin irritation, serious eye irritation, and potential for respiratory irritation.[2] It is harmful if swallowed.[10][11]

-

Handling:

-

Storage:

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Vertex AI Search.

- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). BenchChem.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI.

- A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). BenchChem.

- This compound 19573-83-2 wiki. (n.d.). Guidechem.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.

- Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com.

- 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013. (n.d.). PubChem.

- 19573-83-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001).

- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). BenchChem.

- Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. (2021). MDPI.

- 4,6-Dichloro-2,5-Dimethyl Pyrimidine(1780-33-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- SAFETY D

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed.

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.).

- SAFETY D

- This compound CAS No.: 91591-63-8. (2025).

- 5-amino-4,6-dichloro-2-methylpyrimidine (CHEM044944). (2016). ContaminantDB.

- 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852. (n.d.). PubChem.

- 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039. (n.d.). PubChem.

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY DATA SHEET. (n.d.).

- Material Safety D

- 4,6-Dichloro-2,5-diphenylpyrimidine 99 29133-99-1. (n.d.). Sigma-Aldrich.

- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).

- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020). Chemistry Stack Exchange.

- On the Mechanism of Condensation between 5-Amino-4, 6-dichloro- 2-methylpyrimidine and 1-Acetyl-2-imidazolin-2-one. (2002). EngagedScholarship@CSU.

- 4,6-Dichloro-2,5-dimethylpyrimidine | CAS 1780-33-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed.

- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2025).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. studylib.net [studylib.net]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. rustoleum.com [rustoleum.com]

- 13. 19573-83-2|this compound|BLD Pharm [bldpharm.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,5-Dichloro-4,6-dimethylpyrimidine: A Technical Guide for Researchers

Abstract

Introduction and Molecular Structure

2,5-Dichloro-4,6-dimethylpyrimidine is a substituted pyrimidine featuring two chlorine atoms and two methyl groups attached to the core aromatic ring. Its molecular formula is C₆H₆Cl₂N₂ and its structure is foundational to a variety of more complex molecules in medicinal and materials science.[1] Accurate spectroscopic characterization is paramount for verifying its synthesis and purity, and for understanding its role in subsequent chemical transformations.

The structural arrangement of the substituents—two electron-withdrawing chlorine atoms and two electron-donating methyl groups—creates a distinct electronic environment that governs its spectroscopic behavior. This guide will deconstruct the anticipated spectral data for each major analytical technique.

Molecular Structure of this compound

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum for this compound would be dominated by absorptions from the C-H bonds, C=N and C=C bonds of the aromatic ring, and the C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comparative Data |

| 3000-2850 | C-H (methyl) stretch | Medium-Weak | Typical for sp³ C-H bonds. |

| 1600-1550 | C=N stretch | Strong | Characteristic of nitrogen-containing aromatic heterocycles. |

| 1500-1400 | C=C aromatic ring stretch | Medium-Strong | Multiple bands are expected in this region, confirming the aromatic core. |

| 1380 | C-H (methyl) bend | Medium | Symmetrical bending of the methyl groups. |

| 800-600 | C-Cl stretch | Strong | The position and intensity are characteristic of chloro-aromatic compounds. Data from 2-amino-4,6-dichloropyrimidine shows C-Cl vibrations in this region. [2] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (containing two ³⁵Cl): m/z = 176

-

(M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): m/z = 178

-

(M+4)⁺ peak (two ³⁷Cl): m/z = 180

-

The expected intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound. The NIST WebBook entry for the related 4,6-dichloropyrimidine shows this distinct M, M+2, M+4 pattern. [3]

-

-

Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment will likely correspond to the loss of a chlorine atom, resulting in an ion at m/z 141 (from the 176 peak). This fragment will still exhibit an isotopic peak at m/z 143.

-

Loss of CH₃: Loss of a methyl group would lead to an ion at m/z 161 .

-

Ring Fragmentation: Further fragmentation of the pyrimidine ring can occur, though these pathways are more complex to predict without experimental data.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is an ideal method for analyzing volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Detection (EI):

-

The column outlet is interfaced with the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and major fragment ions.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. Based on established spectroscopic principles and data from analogous compounds, we have detailed the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for researchers to acquire and confirm this data. The predicted key identifiers—a single ¹H NMR singlet, a characteristic 9:6:1 isotopic cluster in the mass spectrum, and specific IR stretches—serve as a reliable benchmark for the successful synthesis and characterization of this important chemical intermediate.

References

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

ResearchGate. Experimental 13C NMR spectrum of 2-Cl-6-MA. Available at: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Available at: [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro-. Available at: [Link]

Sources

Crystal Structure of 2,5-Dichloro-4,6-dimethylpyrimidine: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of halogenated pyrimidines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are integral to the development of novel therapeutic agents and functional materials, owing to their unique electronic properties and capacity for diverse intermolecular interactions. This guide focuses on 2,5-Dichloro-4,6-dimethylpyrimidine, a member of this important class of compounds. The precise arrangement of atoms within its crystal lattice is paramount to understanding its physicochemical properties and predicting its behavior in various applications. However, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), indicates that the experimental crystal structure of this compound has not been determined or is not publicly deposited at this time.

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current state of knowledge regarding the crystal structure of this specific molecule. Secondly, it provides a robust framework and detailed protocols for researchers to undertake the determination of this novel crystal structure. By following the methodologies outlined herein, scientists will be equipped to synthesize, crystallize, and analyze this compound, contributing a valuable piece of data to the scientific community.

Synthesis and Purification of this compound

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction. Several synthetic routes to chlorinated pyrimidines have been reported, often involving the chlorination of a pyrimidine precursor. A plausible and efficient method for the synthesis of the title compound would be the chlorination of 2-amino-4,6-dimethylpyrimidine, a commercially available starting material.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position, and a subsequent chlorination at the 5-position.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4,6-dimethylpyrimidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

-

Diazotization: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-Amino-4,6-dimethylpyrimidine in concentrated HCl at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl.

-

Slowly add the diazonium salt solution to the CuCl solution, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Pour the reaction mixture into ice water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4,6-dimethylpyrimidine.

Step 2: Synthesis of this compound

-

Chlorination: Dissolve the 2-Chloro-4,6-dimethylpyrimidine in acetonitrile.

-

Add N-Chlorosuccinimide (NCS) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield pure this compound.

Crystallization Strategies

Obtaining high-quality single crystals is the most crucial and often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is critical.

Solvent Screening

A systematic solvent screening should be performed to identify suitable solvents for crystallization. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

| Solvent Class | Examples | Rationale |

| Halogenated | Dichloromethane, Chloroform, Toluene | "Like dissolves like" principle; potential for halogen bonding interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can act as good co-solvents to modulate solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Can participate in hydrogen bonding if trace water is present, potentially aiding crystallization. |

| Hydrocarbons | Hexane, Heptane | Often used as anti-solvents to induce precipitation. |

Crystallization Techniques

Several techniques should be employed to increase the probability of obtaining single crystals.

Caption: Common crystallization techniques for small molecules.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using single-crystal X-ray diffraction to determine the crystal structure.

Data Collection

-

A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a full sphere of diffraction data by rotating the crystal.

Structure Solution and Refinement

-

The collected diffraction data is processed to obtain a set of structure factors.

-

The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Anticipated Structural Features and Their Significance

Based on the molecular structure of this compound, several key structural features can be anticipated in its crystal packing. The analysis of these features will be crucial for understanding its properties and potential applications.

Molecular Geometry

The pyrimidine ring is expected to be planar. The bond lengths and angles will provide insight into the electronic effects of the chloro and methyl substituents.

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of weak intermolecular interactions.

Caption: Potential intermolecular interactions in the crystal structure of this compound.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with the nitrogen atoms of adjacent pyrimidine rings (C-Cl···N) or other chlorine atoms (C-Cl···Cl). The presence and geometry of these interactions are of significant interest in crystal engineering.

-

π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

C-H···Cl Hydrogen Bonding: Weak hydrogen bonds between the methyl C-H groups and chlorine atoms of neighboring molecules could also play a role in the crystal packing.

Importance for Drug Development and Materials Science

The determination of the crystal structure of this compound would be a valuable contribution to the field.

-

Drug Development: Understanding the solid-state structure is crucial for polymorphism screening, formulation development, and predicting the bioavailability of drug candidates. The intermolecular interactions observed in the crystal structure can inform the design of more potent and selective inhibitors that target specific protein binding pockets.

-

Materials Science: The arrangement of molecules in the crystal lattice dictates the material's properties, such as its optical and electronic characteristics. Knowledge of the crystal structure can guide the design of new organic materials with desired functionalities.

Conclusion and Future Work

While the experimental crystal structure of this compound is not currently available, this guide provides a clear and actionable roadmap for its determination. The synthesis, crystallization, and X-ray diffraction analysis protocols outlined here offer a systematic approach for researchers to successfully elucidate this novel structure. The resulting crystallographic data will be of significant interest to the scientific community, providing valuable insights for medicinal chemists, materials scientists, and crystallographers. The publication of this structure will fill a gap in the current body of scientific knowledge and pave the way for further exploration of the potential of this and related halogenated pyrimidines.

References

Due to the lack of a determined crystal structure for the topic compound, a formal reference list is not applicable. The methodologies described are based on standard, well-established practices in synthetic organic chemistry and X-ray crystallography.

Navigating the Solubility Landscape of 2,5-Dichloro-4,6-dimethylpyrimidine: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and Methodologies for Solubility Determination in Organic Solvents

Introduction

In the realm of pharmaceutical and agrochemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, delivery, and bioavailability. This technical guide focuses on 2,5-Dichloro-4,6-dimethylpyrimidine, a halogenated pyrimidine derivative of significant interest as a synthetic intermediate. The presence of chloro and methyl functional groups on the pyrimidine core imparts a unique combination of properties that dictates its behavior in various solvent systems.

Due to the limited availability of public quantitative solubility data for this specific compound, this guide adopts a dual approach. Firstly, it provides a comprehensive theoretical framework for predicting and understanding its solubility based on its physicochemical properties. Secondly, it equips researchers with detailed, field-proven methodologies to empirically determine its solubility in a range of organic solvents. This guide is intended to be a valuable resource for scientists and drug development professionals, enabling them to make informed decisions in their research endeavors.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound, which collectively influence its interaction with various solvents.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 19573-83-2 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Appearance | Light yellow to off-white crystalline powder | - |

| Predicted pKa | -1.32 ± 0.39 | [1] |

| Calculated XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Topological Polar Surface Area | 25.8 Ų | [1][2] |

| Melting Point | Data not available for this specific isomer. A related isomer, 2,4-Dichloro-6-methylpyrimidine, has a melting point of 43-49 °C. | [3] |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The physicochemical properties of this compound provide valuable insights into its expected solubility behavior.

Key Predictive Factors:

-

Polarity: The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyrimidine ring introduces polar character to the molecule. However, the two methyl groups are nonpolar. The calculated XLogP3-AA value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound is more soluble in organic solvents than in water.[1][4][5][6] This is consistent with qualitative observations of its insolubility in water.

-

Hydrogen Bonding: this compound possesses two nitrogen atoms that can act as hydrogen bond acceptors.[1][2] It lacks any hydrogen bond donor sites.[2] Therefore, it is expected to have better solubility in solvents that are hydrogen bond donors.

-

Polar Surface Area (PSA): The topological polar surface area of 25.8 Ų is relatively low.[1][2] Molecules with a lower PSA tend to be less polar and more lipophilic, further supporting the expectation of good solubility in organic solvents.[8][9]

Based on this analysis, this compound is predicted to be most soluble in moderately polar to polar aprotic solvents, and also in protic solvents that can engage in hydrogen bonding. Its solubility is expected to be lower in highly nonpolar solvents and very low in water.

Caption: Predicted solubility of this compound based on its physicochemical properties.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines two common and effective methods for this purpose: a qualitative classification test and a quantitative equilibrium solubility method.

Qualitative Solubility Classification

This method provides a rapid assessment of a compound's solubility in different classes of solvents, which can be useful for initial screening.

Protocol:

-

Preparation: Add approximately 20-30 mg of this compound to a series of small test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent from the list below, representing various solvent classes.

-

Observation: Vigorously shake each test tube for 1-2 minutes.

-

Classification: Observe if the solid dissolves completely, partially, or not at all. Classify the solubility as "soluble," "partially soluble," or "insoluble."

Recommended Solvents for Classification:

-

Water (Polar, Protic)

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Acetone (Polar, Aprotic)

-

Ethyl Acetate (Moderately Polar, Aprotic)

-

Dichloromethane (Nonpolar)

-

Toluene (Nonpolar)

-

Hexane (Nonpolar)

Caption: Workflow for the qualitative determination of solubility.

Quantitative Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process and ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve can be prepared to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for quantifying the concentration of organic compounds.

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid. This method is simpler but may be less accurate for volatile compounds or low solubilities.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Solvent Properties for Selection

The choice of solvent is a critical factor in solubility studies. The following table provides a list of common organic solvents and their relevant properties to aid in the selection process for solubility determination of this compound.

| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor |

| Hexane | 0.1 | 1.88 | Neither |

| Toluene | 2.4 | 2.38 | Acceptor |

| Dichloromethane | 3.1 | 9.1 | Acceptor |

| Diethyl Ether | 2.8 | 4.3 | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor |

| Acetone | 5.1 | 21 | Acceptor |

| Ethanol | 4.3 | 25 | Donor & Acceptor |

| Methanol | 5.1 | 33 | Donor & Acceptor |

| Acetonitrile | 5.8 | 37.5 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor |

| Water | 10.2 | 80.1 | Donor & Acceptor |

Data compiled from various sources.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Conclusion

This guide provides researchers with the necessary theoretical foundation and practical methodologies to confidently explore and determine the solubility of this compound. By applying the principles and protocols outlined herein, scientists can generate the specific and accurate data required to advance their research and development activities in the pharmaceutical and agrochemical sectors.

References

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

Wiley Analytical Science. (2020). Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes – A Critical Evaluation. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

- Sadek, P. (2002). Solvent Miscibility and Viscosity Chart. Wiley-Interscience.

-

Stenutz, R. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

- Pike, S. J., et al. (2019). H-Bond donor parameters for cations. Chemical Science, 10(23), 5945-5953.

- Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.

-

Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Common hydrogen bond donors (HBDs) and acceptors (HBAs) used in the.... Retrieved from [Link]

- Hunter, C. A. (2019). On donor–acceptor-bridging intramolecular hydrogen bonds in NIR-TADF molecules. Physical Chemistry Chemical Physics, 21(34), 18654-18663.

-

PubMed. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Retrieved from [Link]

-

PubMed. (1998). Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors. Retrieved from [Link]

-

ResearchGate. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]

-

Scribd. (n.d.). XLOGP3. Retrieved from [Link]

-

MDPI. (2023). Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. Retrieved from [Link]

-

Encyclopedia.pub. (2020). Dipole Moment. Retrieved from [Link]

- CoLab. (2023). Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene.

-

NIST. (1967). Selected values of electric dipole moments for molecules in the gas phase. Retrieved from [Link]

-

Stenutz, R. (n.d.). Dipole moments. Retrieved from [Link]

-

PubChem. (n.d.). 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Dipole Moment | Encyclopedia MDPI [encyclopedia.pub]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. Dielectric Constant [macro.lsu.edu]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

- 13. scribd.com [scribd.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Polarity Index [macro.lsu.edu]

- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. scribd.com [scribd.com]

- 19. depts.washington.edu [depts.washington.edu]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. scribd.com [scribd.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. H-Bond donor parameters for cations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00721K [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. 4,6-Dichloro-2,5-Dimethyl Pyrimidine | 1780-33-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of 2,5-Dichloro-4,6-dimethylpyrimidine

This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2,5-dichloro-4,6-dimethylpyrimidine, a key heterocyclic building block for researchers, scientists, and drug development professionals. The content herein is curated to provide not just procedural steps, but also the underlying scientific rationale for the observed reactivity, empowering users to effectively leverage this versatile scaffold in their research endeavors.

Introduction: The Pyrimidine Core in Modern Chemistry